
Benzenepropanal, 3-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanal, 3-(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenepropanal, 3-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanal, 3-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Fragrance Industry
Benzenepropanal, 3-(1,1-dimethylethyl)- is predominantly used as a fragrance ingredient. Its pleasant floral scent makes it suitable for various cosmetic and personal care products. The International Fragrance Association (IFRA) has established guidelines for its use in different product categories to ensure consumer safety.
Concentration Limits in Products
| Product Category | Maximum Concentration (%) |
|---|---|
| Lip Products | 0.1 |
| Deodorants | 0.2 |
| Hydroalcoholic Products | 0.6 |
| Other Cosmetic Products | Up to 1.9 |
Safety Assessments
Numerous studies have evaluated the safety of Benzenepropanal, 3-(1,1-dimethylethyl)- in cosmetic applications. For instance:
- A study indicated that the compound is not genotoxic and has a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity and developmental toxicity endpoints .
- In a Local Lymph Node Assay (LLNA), it was identified as a weak skin sensitizer with an EC3 value of approximately 18.7% .
Environmental Impact
Benzenepropanal, 3-(1,1-dimethylethyl)- is evaluated for its environmental safety. It is not classified as persistent or bioaccumulative and poses minimal risk to aquatic organisms . Its rapid degradation in the environment makes it a favorable choice for industrial applications.
Case Study 1: Fragrance Mixtures
In a comprehensive assessment of fragrance mixtures containing Bourgeonal, researchers found that the compound contributes significantly to the olfactory profile while maintaining safety standards set by regulatory bodies. The study highlighted that formulations with Bourgeonal demonstrated high consumer acceptance due to its appealing scent profile .
Case Study 2: Toxicological Evaluation
A detailed toxicological evaluation was conducted to assess the dermal absorption of Bourgeonal in various formulations. Results indicated that approximately 19% of the applied dose was absorbed systemically, with variations depending on the formulation type (hydroalcoholic vs. oil-based) . This data is crucial for formulating safe cosmetic products.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
3-(3-tert-butylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-13(2,3)12-8-4-6-11(10-12)7-5-9-14/h4,6,8-10H,5,7H2,1-3H3 |
InChIキー |
APFNXQQLJSEQBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=C1)CCC=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














